molecular formula C22H20ClN5O2S B2479636 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 886925-30-0

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2479636
CAS No.: 886925-30-0
M. Wt: 453.95
InChI Key: SYKXCJAWVMVVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a triazole-based acetamide derivative with a complex heterocyclic architecture. Its core structure comprises a 1,2,4-triazole ring substituted with a 4-chlorobenzyl group at position 5, a pyrrole ring at position 4, and a thioacetamide linkage at position 2. The acetamide moiety is further modified with a 2-methoxyphenyl group (). This compound is hypothesized to exhibit biological activity due to structural motifs commonly associated with enzyme inhibition or receptor modulation, such as the triazole ring (implicated in hydrogen bonding) and the chlorobenzyl group (enhancing lipophilicity and target affinity) .

Synthetic protocols for analogous triazole-thioacetamides typically involve multi-step reactions, including cyclization, alkylation, and nucleophilic substitution, validated via techniques like $ ^1H $-NMR, LC-MS, and elemental analysis ().

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-30-19-7-3-2-6-18(19)24-21(29)15-31-22-26-25-20(28(22)27-12-4-5-13-27)14-16-8-10-17(23)11-9-16/h2-13H,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKXCJAWVMVVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS Number: 886931-95-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN6O3SC_{21}H_{17}ClN_{6}O_{3}S with a molecular weight of approximately 468.92 g/mol. The structure features a triazole ring, a pyrrole ring, and a chlorobenzyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H17ClN6O3S
Molecular Weight468.92 g/mol
CAS Number886931-95-9
PurityTypically ≥ 95%

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thioether linkage in the structure enhances its ability to penetrate microbial membranes and disrupt cellular functions.

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, as well as inhibition of specific signaling pathways associated with tumor growth.

Case Study: Cytotoxicity Assay

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 15 µM against A549 lung cancer cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammatory processes. Inhibition assays revealed an IC50 value of around 1.33 µM, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications in the phenyl ring or variations in the substituents on the triazole ring can significantly alter its potency. For example:

  • Methoxy Group: The presence of a methoxy group on the phenyl ring has been correlated with enhanced antitumor activity.
  • Chlorobenzyl Substituent: The chlorobenzyl group contributes to improved binding affinity to target proteins involved in cancer progression.

Table 2: SAR Insights

ModificationEffect on Activity
Methoxy GroupIncreased antitumor potency
Chlorobenzyl SubstituentEnhanced binding affinity

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.
  • Apoptosis Induction: Triggers apoptotic pathways in cancer cells by activating caspases.
  • Cell Cycle Arrest: Alters cell cycle dynamics, leading to decreased proliferation of cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name & ID Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported) Source
Target Compound 4-Chlorobenzyl, pyrrole, 2-methoxyphenyl acetamide Not reported Not reported Molecular docking similarity to known drugs
2-((5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 4-Methoxybenzyl, pyrrole, 2-(trifluoromethyl)phenyl acetamide Not reported Not reported Not reported
2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole (6r) 4-Chlorophenyl, 4-methoxyphenyl, benzothiazole 176–177 91 Leukotriene biosynthesis inhibition
N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1) 4-Ethylphenyl, 3-pyridinyl, ethyl groups Not reported Not reported Orco channel agonist (insect-specific)
SR19855 (N-hydroxy-2-((4-(4-methoxyphenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Methoxyphenyl, pyrimidinylthio, hydroxyacetamide Not reported 42 Matrix metalloproteinase (MMP) inhibition
Key Observations:

Replacement of the 2-methoxyphenyl acetamide with a 2-(trifluoromethyl)phenyl group () introduces strong electron-withdrawing effects, which may alter binding kinetics.

Biological Activity Trends :

  • The benzothiazole -containing analog (6r, ) exhibits potent leukotriene biosynthesis inhibition (91% yield, 176–177°C melting point), suggesting that bulky aromatic substituents may enhance enzyme targeting.
  • VUAA1 () demonstrates that pyridinyl and ethyl groups are critical for Orco channel agonism, highlighting the importance of nitrogen-containing heterocycles in ion channel modulation.

Synthetic Feasibility :

  • Yields for triazole-thioacetamides range widely (42–93%), with lower yields observed for compounds requiring complex purification (e.g., SR19855, ).

Functional Group Analysis

  • Triazole Core : The 1,2,4-triazole ring is a common scaffold in all analogs, providing hydrogen-bonding sites for target engagement.
  • Thioether Linkage : The thioacetamide bridge in the target compound and analogs like VUAA1 () may confer metabolic stability compared to oxygen-based ethers.
  • Pyrrole vs.

Pharmacological Implications

  • Target Selectivity : The 2-methoxyphenyl acetamide in the target compound may reduce off-target effects compared to 2-(trifluoromethyl)phenyl () or 4-nitrophenyl () groups, which are associated with broader reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.